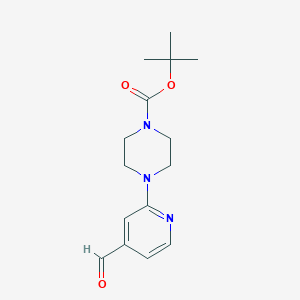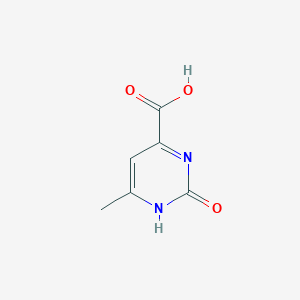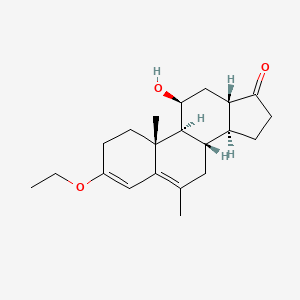
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one, also known by its CAS number 74915-66-5, is a chemical compound with various applications in scientific research and industry. This compound is often used in the synthesis of other chemicals and has unique properties that make it valuable in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of itraconazole with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques and high-purity reagents ensures the consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, methanol, and carbon dioxide. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with L-ascorbic acid results in the formation of itraconazole derivatives with enhanced bioavailability .
Aplicaciones Científicas De Investigación
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar compounds, such as itraconazole and its derivatives. These compounds share structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique synthetic route and the specific conditions required for its production. Additionally, its enhanced bioavailability and stability make it a valuable compound in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable asset in scientific research and industrial production.
Propiedades
Número CAS |
74915-66-5 |
|---|---|
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10-dimethyl-2,7,8,9,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H30O3/c1-4-24-13-7-8-21(3)17(10-13)12(2)9-16-14-5-6-18(22)15(14)11-19(23)20(16)21/h10,14-16,19-20,23H,4-9,11H2,1-3H3/t14-,15+,16+,19+,20-,21+/m1/s1 |
Clave InChI |
AVJZSZIWRSNNAV-LINSNZKVSA-N |
SMILES isomérico |
CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@H]4C[C@@H]([C@@H]3[C@]2(CC1)C)O)C |
SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
SMILES canónico |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


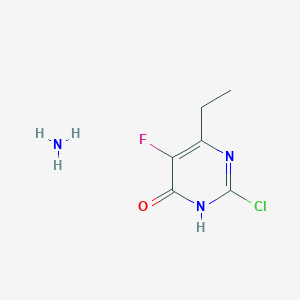
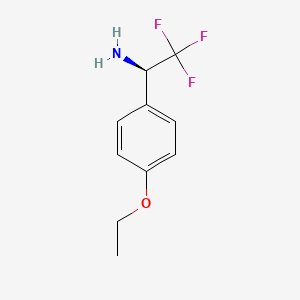
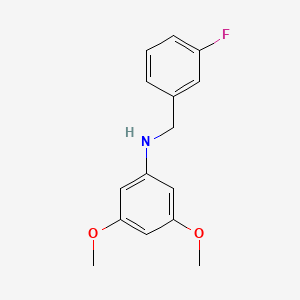
![(1S)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497439.png)
![2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497441.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 2-methyl-](/img/structure/B1497444.png)
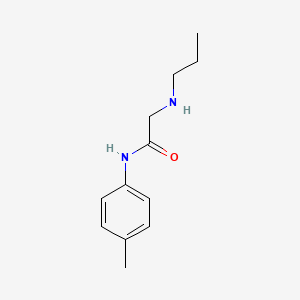
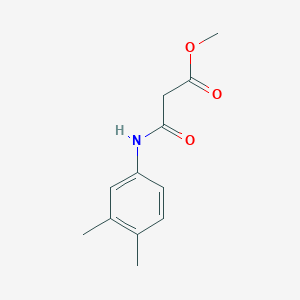
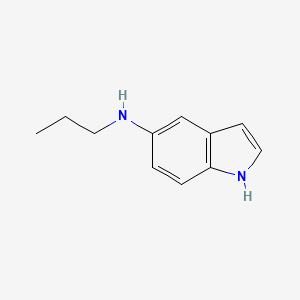
![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)
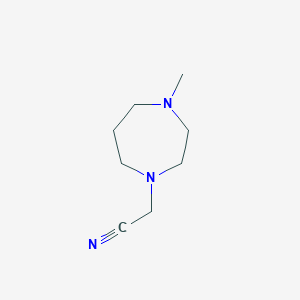
![(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine](/img/structure/B1497465.png)
